4alpha-Hydroxy-18-normanoyl oxide
Description
4α-Hydroxy-18-normanoyl oxide is a hydroxylated organic oxide characterized by a complex bicyclic or tricyclic terpenoid-derived structure.
Properties
Molecular Formula |
C19H32O2 |
|---|---|
Molecular Weight |
292.5 g/mol |
IUPAC Name |
(3R,4aR,6aR,7R,10aS,10bR)-3-ethenyl-3,4a,7,10a-tetramethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromen-7-ol |
InChI |
InChI=1S/C19H32O2/c1-6-16(2)12-8-15-17(3)10-7-11-18(4,20)14(17)9-13-19(15,5)21-16/h6,14-15,20H,1,7-13H2,2-5H3/t14-,15-,16+,17+,18-,19-/m1/s1 |
InChI Key |
GMQKFJDFCHFCEV-RCFCFVIZSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@@H]2[C@]3(CCC[C@@]([C@@H]3CC[C@]2(O1)C)(C)O)C)C=C |
Canonical SMILES |
CC1(CCC2C3(CCCC(C3CCC2(O1)C)(C)O)C)C=C |
Synonyms |
4-AHNO cpd 4alpha-hydroxy-18-normanoyl oxide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Molecular Weight Analysis
Table 1 compares key properties of 4α-Hydroxy-18-normanoyl oxide with analogous hydroxylated oxides and acids:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Reactivity Features |
|---|---|---|---|---|
| 4α-Hydroxy-18-normanoyl oxide | Inferred C₂₀H₃₂O₃ | ~320.5 (estimated) | Hydroxyl, oxide, terpenoid core | Susceptible to oxidation, acidic H |
| (R)-4-Hydroxy-nonanoic acid | C₉H₁₈O₃ | 174.24 | Hydroxyl, carboxylic acid | Esterification, β-oxidation |
| Manoyl oxide derivatives | C₂₀H₃₂O₂ | ~304.5 | Oxide, diterpene backbone | Thermal stability, cyclization |
Note: Data for 4α-Hydroxy-18-normanoyl oxide is inferred from structural analogs like manoyl oxide derivatives .
Reactivity and Stability
- Hydroxyl Group Reactivity: The 4α-hydroxyl group in 4α-Hydroxy-18-normanoyl oxide likely enhances its acidity compared to non-hydroxylated normanoyl oxides, similar to (R)-4-Hydroxy-nonanoic acid, where the hydroxyl group participates in intramolecular hydrogen bonding .
- Oxide Stability: The oxide functional group may undergo hydrolysis or redox reactions under acidic or oxidative conditions, analogous to intermediates in nitrogen oxide pathways (e.g., ONOOH decomposition to radicals like OH• and NO2•) .
- Thermal Behavior: Compared to simpler oxides like manoyl oxide (decomposition >250°C), the hydroxyl group in 4α-Hydroxy-18-normanoyl oxide may lower thermal stability due to increased polarity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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